molecular formula C16H18ClN3O2 B6519363 N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide CAS No. 920422-69-1

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide

Cat. No.: B6519363
CAS No.: 920422-69-1
M. Wt: 319.78 g/mol
InChI Key: DYTKEXHBYFPXJY-UHFFFAOYSA-N
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Description

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopentylacetamide moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient production. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.

Comparison with Similar Compounds

  • Pyrido[1,2-a]pyrimidin-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.

  • Indole Derivatives: These compounds also contain heterocyclic systems and are known for their wide range of biological activities.

Uniqueness: N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide stands out due to its specific substitution pattern and the presence of the cyclopentylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-10-15(19-14(21)8-11-4-2-3-5-11)16(22)20-9-12(17)6-7-13(20)18-10/h6-7,9,11H,2-5,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTKEXHBYFPXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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